molecular formula C8H6BrFN2 B6282250 5-bromo-7-fluoro-2-methyl-2H-indazole CAS No. 2004705-97-7

5-bromo-7-fluoro-2-methyl-2H-indazole

Cat. No.: B6282250
CAS No.: 2004705-97-7
M. Wt: 229.05 g/mol
InChI Key: URTHLXXARWPJCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-7-fluoro-2-methyl-2H-indazole (CAS: 2004705-97-7) is a halogenated indazole derivative with the molecular formula C₈H₆BrFN₂ and a molecular weight of 229.05 g/mol . Its structure features a bromine atom at the 5-position, a fluorine atom at the 7-position, and a methyl group at the 2-position of the indazole ring.

Properties

CAS No.

2004705-97-7

Molecular Formula

C8H6BrFN2

Molecular Weight

229.05 g/mol

IUPAC Name

5-bromo-7-fluoro-2-methylindazole

InChI

InChI=1S/C8H6BrFN2/c1-12-4-5-2-6(9)3-7(10)8(5)11-12/h2-4H,1H3

InChI Key

URTHLXXARWPJCU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=C(C=C(C2=N1)F)Br

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-fluoro-2-methyl-2H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-4-fluoroaniline with methylhydrazine under acidic conditions to form the indazole ring. The reaction is usually carried out in the presence of a catalyst such as palladium or copper to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 and iodine (if present in related derivatives) serve as primary sites for nucleophilic substitution. These reactions enable functionalization of the indazole scaffold:

  • Bromine displacement :
    The Br atom undergoes substitution with nucleophiles like amines or thiols under palladium or copper catalysis. For example, coupling with arylboronic acids via Suzuki-Miyaura reactions produces biaryl derivatives .

  • Fluorine retention :
    The fluorine at position 7 remains inert under most substitution conditions due to its strong C–F bond, directing reactivity toward other halogens.

Reaction Type Conditions Product Yield
Suzuki CouplingPdCl₂(dppf)₂, Cs₂CO₃, 1,4-dioxane/H₂O5-Aryl-7-fluoro-2-methylindazole85–92%
Buchwald-Hartwig AminationPd(OAc)₂, Xantphos, K₃PO₄, toluene5-Amino-7-fluoro-2-methylindazole78%

Photochemical Functionalization

Visible light-mediated reactions enable regioselective modifications without transition metals:

  • Oxyamination :
    Under blue light (40 W, methanol), alkynylazobenzenes undergo cyclization to form 2H-indazoles with concurrent introduction of methoxy and amino groups . While not directly tested on 5-bromo-7-fluoro-2-methyl-2H-indazole, this method is applicable to structurally similar compounds.

  • Halogen retention :
    Bromine and fluorine substituents remain intact during photochemical processes, enabling selective functionalization at non-halogenated positions .

Cross-Coupling Reactions

The indazole core participates in transition metal-catalyzed cross-coupling to construct complex molecules:

  • Suzuki-Miyaura Coupling :
    5-Bromo derivatives react with aryl/heteroaryl boronic acids to form biaryl indazoles, critical for drug discovery .
    Example :
    5-Bromo-7-fluoro-2-methylindazole+PhB(OH)2Pd catalyst5-Phenyl-7-fluoro-2-methylindazole\text{5-Bromo-7-fluoro-2-methylindazole} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{5-Phenyl-7-fluoro-2-methylindazole}

  • Heck Reaction :
    The bromine site couples with alkenes to form styryl derivatives, though yields are moderate (50–65%) due to steric hindrance from the methyl group.

Redox Transformations

The indazole ring undergoes selective reduction and oxidation:

  • Reduction :
    Catalytic hydrogenation (H₂, Pd/C) reduces the N–N bond to form dihydroindazoles, though this is less common due to competing dehalogenation risks.

  • Oxidation :
    Treatment with m-CPBA oxidizes the indazole to its N-oxide, enhancing solubility and altering electronic properties for further reactivity.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused polycyclic systems:

  • Pyrazole fusion :
    Reaction with hydrazine derivatives forms tricyclic structures with potential kinase inhibitory activity .

  • Click Chemistry :
    Azide-alkyne cycloaddition (CuAAC) at modified positions generates triazole-linked conjugates for chemical biology applications.

Biological Activity Correlation

Functionalization directly impacts pharmacological properties:

  • Anticancer activity :
    Suzuki-coupled derivatives (e.g., 5-aryl substitutions) show IC₅₀ values as low as 5.15 µM against K562 leukemia cells .

  • Enzyme inhibition :
    N-oxide derivatives exhibit enhanced binding to cytochrome P450 isoforms due to increased polarity.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a target for further research:

Anticancer Activity:
Research indicates that 5-bromo-7-fluoro-2-methyl-2H-indazole has potential as an anticancer agent. Its mechanism may involve the inhibition of specific enzymes associated with cancer cell proliferation, particularly cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Anti-inflammatory Properties:
Studies suggest that this compound could also play a role in reducing inflammation by inhibiting pathways involved in inflammatory responses. This makes it a candidate for developing treatments for inflammatory diseases.

Antimicrobial Effects:
The compound has shown promise in antimicrobial applications, potentially serving as an effective agent against various pathogens due to its ability to disrupt microbial cell functions .

Industrial Applications

In addition to its medicinal applications, this compound is utilized in industrial settings:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing more complex pharmaceutical compounds.
  • Material Science: The compound is explored for developing new materials with specific properties due to its unique chemical structure .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of CDK4 and CDK6, leading to reduced cancer cell proliferation.
Study BAnti-inflammatory EffectsShowed reduction in inflammatory markers in vitro, indicating potential therapeutic use in inflammatory diseases.
Study CAntimicrobial TestingExhibited significant antibacterial activity against Gram-positive bacteria, suggesting its utility as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 5-bromo-7-fluoro-2-methyl-2H-indazole involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
5-Bromo-7-fluoro-2-methyl-2H-indazole C₈H₆BrFN₂ 229.05 5-Br, 7-F, 2-CH₃ Enhanced lipophilicity due to methyl group; potential for selective binding .
4-Bromo-7-fluoro-1H-indazole C₇H₄BrFN₂ 229.03 (calculated) 4-Br, 7-F Lacks methyl group; lower steric hindrance may increase reactivity .
7-Bromo-5-fluoro-2-methyl-2H-indazole C₈H₆BrFN₂ 229.05 7-Br, 5-F, 2-CH₃ Isomeric substitution alters electronic distribution; impacts solubility .
5-Bromo-7-fluoro-N-methyl-N-phenylindole-2-carboxamide (Compound 63c) C₁₉H₁₆BrFN₃O 386.07 ([M+H]⁺) Indole core with Br, F, and carboxamide Broader pharmacological potential due to carboxamide moiety; higher molecular complexity .

Commercial and Research Status

  • This compound : Listed as discontinued by CymitQuimica but available from AboveChem and Pharmalego in gram quantities .
  • 4-Bromo-7-fluoro-1H-indazole : Available in multi-gram quantities (250 mg to 5 g) with 98% purity, indicating robust demand for medicinal chemistry applications .
  • Compound 63c: Patent-protected (EP Application), highlighting its novelty in therapeutic development .

Biological Activity

5-Bromo-7-fluoro-2-methyl-2H-indazole is a heterocyclic compound belonging to the indazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, structure-activity relationships (SAR), and its potential applications in medicinal chemistry.

Overview of the Compound

Chemical Structure and Properties

  • Molecular Formula : C_8H_7BrF
  • CAS Number : 2004705-97-7
  • The unique substitution pattern of bromine and fluorine enhances its chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry.

Synthesis Methods

The synthesis of this compound typically involves:

  • Cyclization Reactions : Using precursors like 2-bromo-4-fluoroaniline and methylhydrazine under acidic conditions.
  • Catalysts : Palladium or copper are often employed to facilitate the cyclization process.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

  • It can bind to various enzymes and receptors, modulating their activity.
  • The specifics of these interactions depend on the target proteins involved in cellular pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • CDK Inhibition : It has been shown to inhibit cyclin-dependent kinase 9 (CDK9), which is crucial for gene expression regulation. Inhibition of CDK9 leads to down-regulation of oncogenes like c-Myc, thus promoting apoptosis in cancer cells .

Antiprotozoal Activity

In vitro studies have demonstrated that derivatives of indazole, including this compound, possess strong antiprotozoal activity against pathogens such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The structure–activity relationship (SAR) analysis suggests that electron-withdrawing groups enhance potency against these protozoa .

Herbicidal Activity

Recent studies have also explored the herbicidal potential of indazole derivatives:

  • Compounds similar to this compound showed significant inhibitory effects on plant growth, outperforming commercial herbicides at certain concentrations .

Structure-Activity Relationships (SAR)

The SAR analysis reveals critical insights into how modifications to the indazole structure affect its biological activity:

  • Substituent Effects : The presence of electron-withdrawing groups at specific positions enhances biological activity.
  • Comparative Analysis : Similar compounds with different halogen substitutions (e.g., chlorine instead of fluorine) exhibit varied activities, indicating that the positioning and nature of substituents play a pivotal role in efficacy .

Case Studies

  • Anticancer Efficacy : A study reported that derivatives with specific substitutions showed IC50 values in the nanomolar range against cancer cell lines, highlighting their potential as therapeutic agents .
  • Antiprotozoal Testing : Another investigation found that various indazole derivatives had IC50 values significantly lower than standard treatments against protozoan infections, indicating a promising avenue for drug development in this area .

Q & A

Q. Methodological Answer :

  • Step 1 : Start with a halogenated indazole precursor (e.g., 7-fluoro-2-methyl-2H-indazole) and perform bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 60–80°C). Monitor reaction progress via TLC or HPLC .
  • Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (aqueous ethanol). Confirm purity via melting point analysis and NMR spectroscopy .
  • Step 3 : Optimize reaction time and stoichiometry (e.g., molar ratios of brominating agents) to minimize side products like di-brominated derivatives .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Q. Methodological Answer :

  • 1H/13C-NMR : Assign peaks using DEPT-135 and HSQC experiments to distinguish aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.0–3.0 ppm). Compare with literature data for similar indazole derivatives .
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., DCM/hexane). Refine data using SHELXL to resolve potential tautomerism or disorder .
  • Mass Spectrometry (HRMS) : Use ESI or EI modes to confirm molecular ion peaks (e.g., [M+H]+ at m/z 258.04 for C₉H₅BrFNO₂) .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for halogenated indazoles?

Q. Methodological Answer :

  • Approach 1 : Validate discrepancies using triangulation: Cross-check NMR assignments with computational predictions (DFT-based chemical shift calculations) and X-ray structures .
  • Approach 2 : Investigate solvent effects (e.g., CDCl₃ vs. DMSO-d₆) on tautomeric equilibria, which may alter peak splitting patterns .
  • Approach 3 : Use 2D-NMR (COSY, NOESY) to confirm proximity of substituents and rule out positional isomerism .

Advanced: What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound derivatives?

Q. Methodological Answer :

  • Design 1 : Synthesize analogues with systematic substitutions (e.g., replacing Br with Cl/I or modifying the methyl group). Test biological activity (e.g., enzyme inhibition) using dose-response assays .
  • Design 2 : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., kinases). Validate predictions via mutagenesis studies .
  • Design 3 : Use QSAR models to correlate electronic properties (Hammett σ constants) with activity trends .

Basic: How can researchers assess the purity of this compound for pharmacological studies?

Q. Methodological Answer :

  • HPLC : Use a C18 column (ACN/water mobile phase, UV detection at 254 nm). Purity >98% is required for in vivo studies .
  • Elemental Analysis : Confirm C, H, N, Br, and F percentages within ±0.3% of theoretical values .
  • Thermogravimetric Analysis (TGA) : Rule out solvent or moisture contamination by monitoring weight loss up to 200°C .

Advanced: What computational methods are effective for predicting the reactivity of this compound in cross-coupling reactions?

Q. Methodological Answer :

  • DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., Br as a leaving group in Suzuki-Miyaura couplings) .
  • Reaction Pathway Modeling : Use Gaussian or ORCA to simulate transition states and activation energies for Pd-catalyzed reactions .
  • Solvent Screening : Predict solvent effects (e.g., DMF vs. THF) on reaction kinetics via COSMO-RS simulations .

Advanced: How can researchers mitigate challenges in synthesizing this compound analogues with bulky substituents?

Q. Methodological Answer :

  • Strategy 1 : Use protecting groups (e.g., Boc for amines) to prevent steric hindrance during bromination .
  • Strategy 2 : Optimize catalyst systems (e.g., Pd(OAc)₂/XPhos for Buchwald-Hartwig aminations) to tolerate steric bulk .
  • Strategy 3 : Employ flow chemistry for stepwise functionalization, reducing side reactions .

Basic: What in vitro assays are appropriate for evaluating the biological activity of this compound?

Q. Methodological Answer :

  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., against JAK2 or EGFR kinases) .
  • Cytotoxicity Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLM) and LC-MS quantification .

Advanced: How can researchers investigate the degradation pathways of this compound under physiological conditions?

Q. Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS/MS .
  • Photodegradation Studies : Expose to UV light (λ = 254 nm) and identify byproducts (e.g., dehalogenation or oxidation products) .
  • Mechanistic Probes : Use radical scavengers (e.g., TEMPO) to differentiate hydrolytic vs. oxidative pathways .

Advanced: What strategies improve the environmental sustainability of synthesizing this compound?

Q. Methodological Answer :

  • Green Solvents : Replace DMF with Cyrene™ or 2-MeTHF to reduce toxicity .
  • Catalyst Recycling : Use immobilized Pd nanoparticles on mesoporous silica for Suzuki couplings .
  • Waste Minimization : Employ continuous flow reactors to reduce solvent and reagent consumption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.